molecular formula C26H22BrClN2O4S B2546989 N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 393838-27-2

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2546989
CAS No.: 393838-27-2
M. Wt: 573.89
InChI Key: VCOMJXIRGPQDCD-UHFFFAOYSA-N
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Description

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide typically involves multiple steps:

  • Formation of the Benzoyl Intermediate: : The initial step involves the acylation of 4-bromo-2-aminophenyl with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

  • Sulfonamide Formation: : The intermediate product is then reacted with N,N-diallylsulfamide. This step usually requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the purification processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the allyl groups, leading to the formation of epoxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or reduced aromatic compounds.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

This compound may be investigated for its biological activity, particularly in the context of drug discovery. The presence of sulfonamide and benzoyl groups suggests potential interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. Sulfonamides are known for their antibacterial properties, and modifications could lead to new drug candidates.

Industry

In materials science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, potentially leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide: Similar structure but with dimethyl groups instead of diallyl groups.

    N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide: Similar structure but with diethyl groups instead of diallyl groups.

Uniqueness

The presence of diallyl groups in N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide distinguishes it from its analogs. These groups can participate in unique chemical reactions, such as polymerization or cross-linking, which are not possible with dimethyl or diethyl analogs. This makes the compound particularly interesting for applications requiring specific reactivity or structural properties.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrClN2O4S/c1-3-15-30(16-4-2)35(33,34)20-12-9-18(10-13-20)26(32)29-24-14-11-19(27)17-22(24)25(31)21-7-5-6-8-23(21)28/h3-14,17H,1-2,15-16H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOMJXIRGPQDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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